

Stigmatellin Analogs: A Technical Guide to Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Stigmatellin X*

Cat. No.: B1233567

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stigmatellins are a family of natural products produced by myxobacteria, notably from the genera *Stigmatella* and *Vitosangium*.^{[1][2]} These compounds feature a distinctive 5,7-dimethoxy-8-hydroxychromone aromatic core connected to a hydrophobic alkenyl chain.^{[1][3]} Stigmatellins are potent inhibitors of the mitochondrial and photosynthetic respiratory chains, making them valuable tools for biochemical research and potential lead compounds in drug discovery.^{[1][2]} This guide provides a detailed overview of the chemical structures, physicochemical properties, and biological activities of key stigmatellin analogs, with a primary focus on the well-characterized Stigmatellin A and the available data for **Stigmatellin X**.

Stigmatellin A: The Archetypal Cytochrome bc1 Inhibitor

Stigmatellin A is the most extensively studied member of this class of compounds.^{[4][5]} It is a potent inhibitor of the quinol oxidation (Qo) site of the cytochrome bc1 complex (also known as Complex III) in mitochondria and the analogous cytochrome b6f complex in photosynthetic organisms.^[3]

Chemical Structure and Properties of Stigmatellin A

The chemical structure and physicochemical properties of Stigmatellin A are well-documented in scientific literature and chemical databases.

Property	Value	Source
Molecular Formula	C ₃₀ H ₄₂ O ₇	[3] [6] [7]
Molecular Weight	514.65 g/mol	[3] [6]
IUPAC Name	2- [(3S,4S,5S,6S,7E,9E,11E)-4,6- Dimethoxy-3,5,11- trimethyltrideca-7,9,11-trien-1- yl]-8-hydroxy-5,7-dimethoxy-3- methyl-4H-1-benzopyran-4- one	[3] [6]
CAS Number	91682-96-1	[3] [6]
Appearance	Not specified in the provided results	
Solubility	Soluble in organic solvents like methanol and ethanol; limited solubility in water. [8]	[8]
Melting Point	Not precisely defined in the provided results	

Biological Activity of Stigmatellin A

Stigmatellin A's primary biological activity is the potent inhibition of the cytochrome bc₁ complex.[\[3\]](#)[\[9\]](#) At higher concentrations, it can also inhibit Complex I of the respiratory chain.[\[3\]](#)

Target	Activity	Effect	Source
Cytochrome bc1 complex (Qo site)	Potent Inhibitor	Blocks electron transfer from ubiquinol to cytochrome c1, inhibiting ATP synthesis.	[3][9]
Cytochrome b6f complex	Potent Inhibitor	Inhibits photosynthetic electron transport.	[3]
Mitochondrial Complex I	Inhibitor (at higher concentrations)	Contributes to the overall inhibition of cellular respiration.	[3]

Stigmatellin X: A lesser-known Derivative

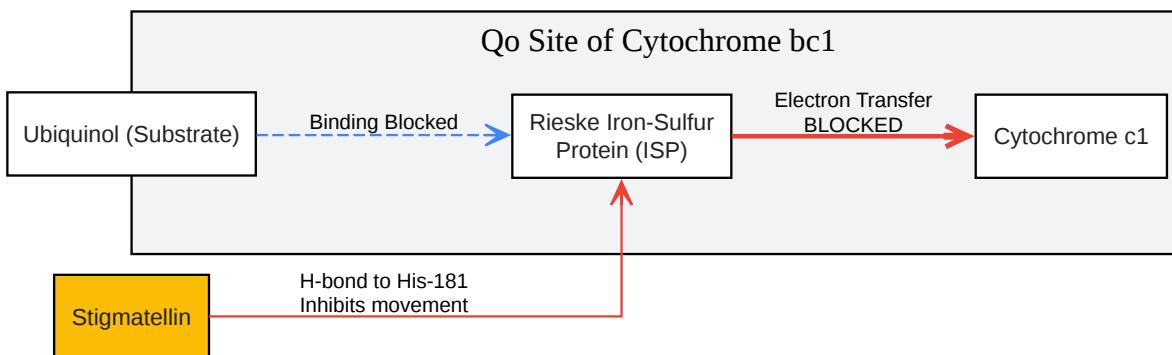
Stigmatellin X is a more recently identified analog, revealed through targeted-gene inactivation studies of the stigmatellin biosynthetic gene cluster.[2][10] While less characterized than Stigmatellin A, some of its properties have been reported.

Chemical Structure and Properties of Stigmatellin X

Information on **Stigmatellin X** is primarily available from chemical suppliers and specialized research articles.

Property	Value	Source
Molecular Formula	C ₂₈ H ₃₈ O ₆	[8]
Molecular Weight	470.6 g/mol	[8]
IUPAC Name	2- [(3S,4S,5S,6S,7E,9E,11E)-4,6- dimethoxy-3,5,11- trimethyltrideca-7,9,11- trietyl]-5,7-dihydroxy-3- methylchromen-4-one	[8]
CAS Number	Not available in the provided results	
Appearance	Not specified in the provided results	
Solubility	Generally soluble in organic solvents like methanol and ethanol; limited solubility in water due to its hydrophobic side chains.[8]	[8]
Melting Point	Not precisely defined in the literature.[8]	[8]

Biological Activity of Stigmatellin X


Stigmatellin X is also an inhibitor of the cytochrome bc₁ complex, acting at the mitochondrial level to disrupt cellular respiration.[8] However, detailed quantitative data on its inhibitory potency (e.g., IC₅₀ values) are not readily available in the provided search results.

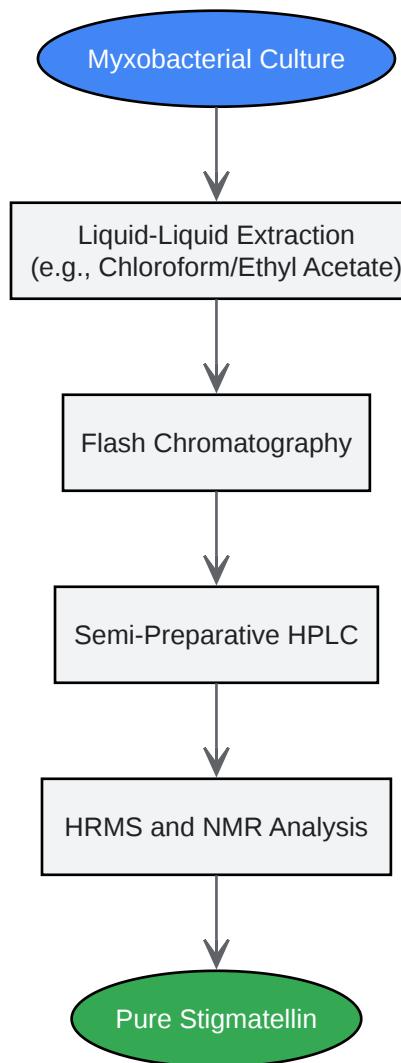
Mechanism of Action: Inhibition of the Cytochrome bc₁ Complex

Stigmatellin A exerts its inhibitory effect by binding to the Q_o site of the cytochrome bc₁ complex.[3] This binding has several key consequences:

- Displacement of Ubiquinol: Stigmatellin A competitively inhibits the binding of the natural substrate, ubiquinol, to the Qo site.
- Interaction with the Rieske Iron-Sulfur Protein (ISP): It forms a hydrogen bond with a histidine residue (His-181 in bovine complex) of the Rieske ISP.[3]
- Increased Redox Potential of ISP: This interaction dramatically raises the midpoint potential of the ISP's [2Fe-2S] cluster from approximately 290 mV to 540 mV.[3][11]
- Inhibition of ISP Movement: The binding of Stigmatellin A restricts the movement of the cytoplasmic domain of the Rieske protein, which is a critical step in the electron transfer to cytochrome c1.[3]

The overall effect is a blockage of the electron flow through the cytochrome bc1 complex, leading to the cessation of ATP synthesis and ultimately cell death.

[Click to download full resolution via product page](#)


Caption: Mechanism of Stigmatellin A inhibition at the Qo site of the cytochrome bc1 complex.

Experimental Protocols

Isolation of Stigmatellins from Myxobacteria

The following is a generalized protocol for the isolation of stigmatellins from myxobacterial cultures, based on methods described in the literature.[2][12]

- Cultivation: Culture the myxobacterium, such as *Stigmatella aurantiaca* or *Vitosangium cumulatum*, in a suitable liquid medium until sufficient cell mass is achieved.
- Extraction: Separate the cell mass from the culture broth by centrifugation. The bioactive compounds can be extracted from the cell mass using organic solvents. A common method is liquid-liquid extraction with solvents like chloroform and ethyl acetate.[2]
- Fractionation: Concentrate the organic extracts and subject them to flash chromatography for initial fractionation.[2]
- Purification: Further purify the fractions containing stigmatellins using semi-preparative High-Performance Liquid Chromatography (HPLC).[2] A reversed-phase C18 column is typically used with a gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
- Characterization: The purified compounds are then characterized using techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their identity and structure.[2]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the isolation and purification of stigmatellins.

Assay for Cytochrome bc1 Complex Inhibition

The inhibitory activity of stigmatellins on the cytochrome bc1 complex can be determined by measuring the ubiquinol-cytochrome c reductase activity.[13]

- Enzyme Preparation: Isolate the cytochrome bc1 complex from a suitable source, such as bovine heart mitochondria or a bacterial membrane fraction.
- Assay Buffer: Prepare an appropriate assay buffer, for example, 50 mM Tris-Cl, pH 8, containing 200 mM NaCl and 0.01% dodecyl maltoside (DM).[13]

- Inhibitor Incubation: Dilute the enzyme to a known concentration in the assay buffer. Add varying concentrations of the stigmatellin analog to the enzyme solution and incubate for a specific period (e.g., 15 minutes on ice).[13]
- Reaction Initiation: Initiate the enzymatic reaction by adding the substrates, ubiquinol (or a soluble analog) and cytochrome c.
- Activity Measurement: Monitor the reduction of cytochrome c spectrophotometrically by measuring the increase in absorbance at 550 nm.
- Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Biosynthesis of Stigmatellins

The biosynthesis of stigmatellins is governed by a modular type I polyketide synthase (PKS) gene cluster.[10] This complex enzymatic machinery is responsible for the assembly of the polyketide chain that forms the backbone of the stigmatellin molecule. The process involves a series of condensation and modification reactions, followed by cyclization and aromatization to form the characteristic chromone ring.[10] Post-PKS modifications, such as hydroxylations catalyzed by cytochrome P450 monooxygenases, can lead to the formation of different stigmatellin derivatives, including **Stigmatellin X** and Y.[2][10]

Conclusion

The stigmatellins, particularly Stigmatellin A, are well-established as powerful biochemical tools for studying mitochondrial and photosynthetic electron transport. Their specific and potent inhibition of the cytochrome bc₁ complex has been instrumental in elucidating the mechanism of this crucial enzyme. While **Stigmatellin X** and other derivatives are less studied, they represent a source of chemical diversity that could be exploited for the development of new therapeutic agents, particularly antifungals and antiparasitics. Further research into the structure-activity relationships of the various stigmatellin analogs is warranted to fully explore their potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stigmatellin - Wikipedia [en.wikipedia.org]
- 4. Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stigmatellin A | SGD [yeastgenome.org]
- 6. Stigmatellin | C30H42O7 | CID 447884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Stigmatellin, a new antibiotic from *Stigmatella aurantiaca* (Myxobacterales). I. Production, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy Stigmatellin X (EVT-1567399) [evitachem.com]
- 9. mdpi.com [mdpi.com]
- 10. The biosynthesis of the aromatic myxobacterial electron transport inhibitor stigmatellin is directed by a novel type of modular polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 91682-96-1 | Stigmatellin| |BioChemPartner [biochempartner.com]
- 12. Intercellular signaling in *Stigmatella aurantiaca*: Purification and characterization of stigmolone, a myxobacterial pheromone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Stigmatellin Analogs: A Technical Guide to Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1233567#stigmatellin-x-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com